molecular formula C14H10ClN3OS B2996136 N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851980-11-5

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2996136
CAS No.: 851980-11-5
M. Wt: 303.76
InChI Key: DVLYUICAHMHSEW-UHFFFAOYSA-N
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Description

N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a benzohydrazide moiety attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure sample .

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide may involve the use of larger reaction vessels and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Continuous flow reactors and automated purification systems may be employed to streamline the production process and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the biosynthesis of prostaglandins by targeting cyclo-oxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide

Uniqueness

N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific structural features, such as the presence of a benzohydrazide moiety and a chloro group at the 6th position of the benzothiazole ring. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-6-7-11-12(8-10)20-14(16-11)18-17-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLYUICAHMHSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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